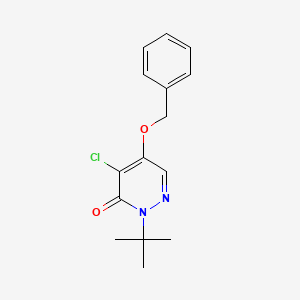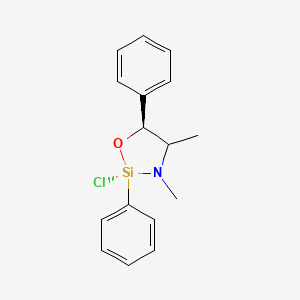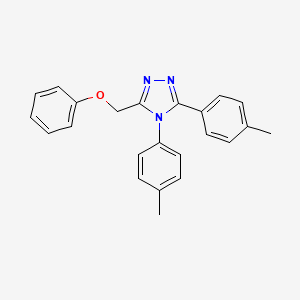
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenoxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the introduction of the phenoxymethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Processes: The compound is employed as a catalyst or intermediate in various industrial chemical reactions, contributing to the synthesis of other valuable compounds.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to target molecules, disrupting their normal function and leading to therapeutic outcomes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- include other triazole derivatives with varying substituents. Examples include:
- 4H-1,2,4-Triazole, 3,4-bis(phenyl)-5-(phenoxymethyl)-
- 4H-1,2,4-Triazole, 3,4-bis(4-chlorophenyl)-5-(phenoxymethyl)-
- 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(methoxymethyl)-
Uniqueness
The uniqueness of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of two 4-methylphenyl groups and a phenoxymethyl group enhances its potential interactions with biological targets and its stability in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
141078-91-3 |
|---|---|
Molecular Formula |
C23H21N3O |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O/c1-17-8-12-19(13-9-17)23-25-24-22(16-27-21-6-4-3-5-7-21)26(23)20-14-10-18(2)11-15-20/h3-15H,16H2,1-2H3 |
InChI Key |
COUDQTUIYPPCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


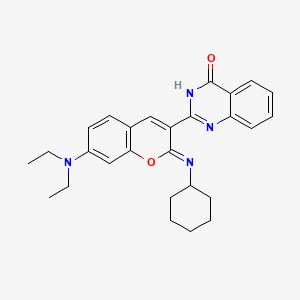
![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
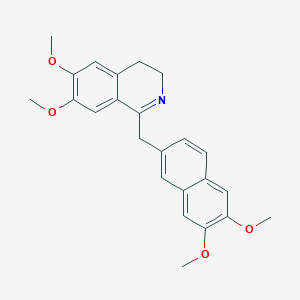
![7-(Methanesulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12908500.png)
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
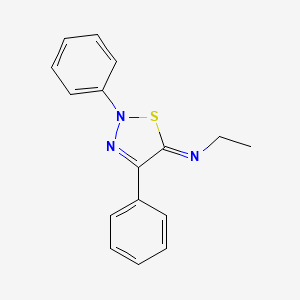




![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
